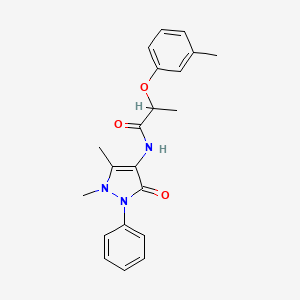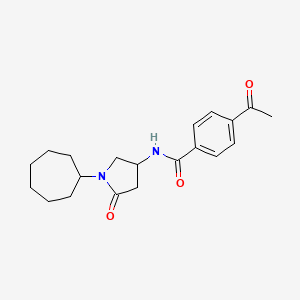
N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride, also known as compound 13, is a molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that regulates insulin signaling and glucose homeostasis in the body.
Mécanisme D'action
Compound 13 works by binding to the active site of PTP1B and inhibiting its enzymatic activity. This leads to increased insulin signaling and glucose uptake in cells, which can improve glucose homeostasis in the body. In addition, N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and glucose uptake.
Biochemical and Physiological Effects:
Compound 13 has been shown to have several biochemical and physiological effects in the body. It can improve insulin sensitivity and glucose uptake in cells, leading to improved glucose homeostasis. In addition, N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 is its specificity for PTP1B, which makes it a useful tool for studying the role of this enzyme in insulin signaling and glucose homeostasis. However, one limitation of N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 is its relatively low potency, which can make it difficult to achieve the desired biological effects at low concentrations.
Orientations Futures
There are several future directions for research on N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13. One area of interest is the development of more potent analogs of N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 that can achieve the desired biological effects at lower concentrations. In addition, further studies are needed to determine the long-term safety and efficacy of N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 in animal models and humans. Finally, the potential use of N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 in combination with other drugs for the treatment of metabolic disorders and cancer should be explored.
Méthodes De Synthèse
The synthesis of N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 involves several steps, starting with the reaction of 2,4-dimethoxybenzaldehyde with benzylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to produce the amine intermediate, which is further reacted with N-(tert-butoxycarbonyl)-beta-alanine to form the final product. The product is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
Compound 13 has been extensively studied for its potential therapeutic applications in the treatment of obesity, type 2 diabetes, and other metabolic disorders. PTP1B is a negative regulator of insulin signaling, and its inhibition by N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 can lead to improved glucose uptake and insulin sensitivity in the body. In addition, N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
3-[benzyl(ethyl)amino]-N-(2,4-dimethoxyphenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3.ClH/c1-4-22(15-16-8-6-5-7-9-16)13-12-20(23)21-18-11-10-17(24-2)14-19(18)25-3;/h5-11,14H,4,12-13,15H2,1-3H3,(H,21,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUVGANPWRYWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)NC1=C(C=C(C=C1)OC)OC)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[benzyl(ethyl)amino]-N-(2,4-dimethoxyphenyl)propanamide;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B6134050.png)
![2-[(3-methoxyphenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6134057.png)
![7-methyl-2-[(1-methyl-1H-indol-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6134064.png)
![5-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6134068.png)
![2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B6134070.png)
![N-(2-hydroxy-5-methylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6134071.png)
![2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(2-hydroxyphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6134083.png)

![2-(4-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B6134105.png)
![2-methoxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone](/img/structure/B6134107.png)

![(3'R*,4'R*)-1'-[2-(allyloxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6134130.png)
![2-{4-(2-chloro-4-fluorobenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6134135.png)
